![molecular formula C12H11ClN2O3S B1470885 2-Chloro-N-{10,14-dioxa-4-thia-6-azatricyclo[7.5.0.0,3,7]tetradeca-1(9),2,5,7-tetraen-5-yl}acetamide CAS No. 1443979-92-7](/img/structure/B1470885.png)
2-Chloro-N-{10,14-dioxa-4-thia-6-azatricyclo[7.5.0.0,3,7]tetradeca-1(9),2,5,7-tetraen-5-yl}acetamide
Übersicht
Beschreibung
This compound, also known by its CAS number 1443979-92-7, is a complex organic molecule . It includes elements such as chlorine, nitrogen, oxygen, sulfur, and carbon in its structure .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups . The InChI code provided gives a detailed description of the molecular structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 298.75 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Chemical Structure and Crystallography
The complex molecular structure of compounds similar to 2-Chloro-N-{10,14-dioxa-4-thia-6-azatricyclo[7.5.0.0,3,7]tetradeca-1(9),2,5,7-tetraen-5-yl}acetamide has been a subject of interest for researchers aiming to understand their crystallographic characteristics. For instance, studies on related compounds have detailed their crystal formations, revealing planar conformations and specific orientations of molecular rings which contribute to understanding the chemical behavior and potential applications of these compounds in materials science and drug design (Zhou et al., 2011).
Antibacterial Activity
Research on derivatives of similar structures has indicated their potential in developing antibacterial agents. The synthesis and evaluation of these compounds against gram-positive and gram-negative bacteria have been carried out, showing moderate to good activity. This suggests their applicability in creating new antibiotics or disinfectants to combat bacterial infections (Desai et al., 2008).
Antimicrobial and Anticancer Properties
Further studies have expanded on the antimicrobial and potential anticancer applications of these compounds. Through the synthesis of various derivatives, researchers have explored their efficacy against specific cancer cell lines and microbial strains, aiming to discover novel therapeutic agents. These investigations provide a foundation for future drug development, particularly in targeting resistant strains of bacteria and cancer cells with unique vulnerabilities (Kumar et al., 2010).
Supramolecular Chemistry
The ability of such compounds to form complex supramolecular architectures has also been explored. This research area focuses on the intermolecular interactions and hydrogen bonding patterns that enable the formation of higher-order structures. These findings have implications for the design of molecular machines, sensors, and materials with specific properties, such as enhanced stability or reactivity (Fonari et al., 2005).
Safety And Hazards
The compound is labeled with the signal word “Danger” and is associated with hazard statements H315, H318, and H335 . These indicate that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound .
Eigenschaften
IUPAC Name |
2-chloro-N-(7,8-dihydro-6H-[1,4]dioxepino[2,3-f][1,3]benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S/c13-6-11(16)15-12-14-7-4-8-9(5-10(7)19-12)18-3-1-2-17-8/h4-5H,1-3,6H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGDMWWDRBYQGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C3C(=C2)N=C(S3)NC(=O)CCl)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601138068 | |
| Record name | Acetamide, 2-chloro-N-(7,8-dihydro-6H-[1,4]dioxepino[2,3-f]benzothiazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-{10,14-dioxa-4-thia-6-azatricyclo[7.5.0.0,3,7]tetradeca-1(9),2,5,7-tetraen-5-yl}acetamide | |
CAS RN |
1443979-92-7 | |
| Record name | Acetamide, 2-chloro-N-(7,8-dihydro-6H-[1,4]dioxepino[2,3-f]benzothiazol-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443979-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-(7,8-dihydro-6H-[1,4]dioxepino[2,3-f]benzothiazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



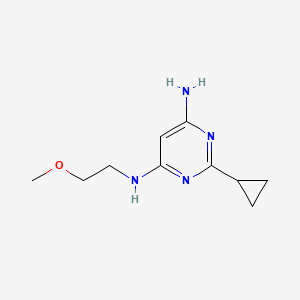

![(pentan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1470811.png)
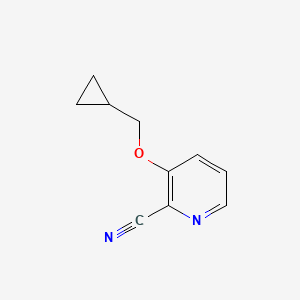
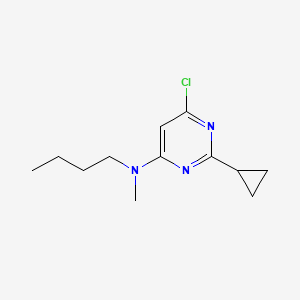
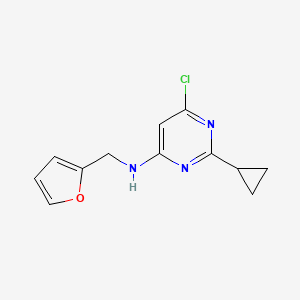
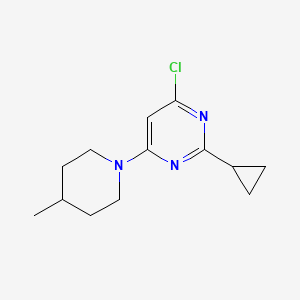
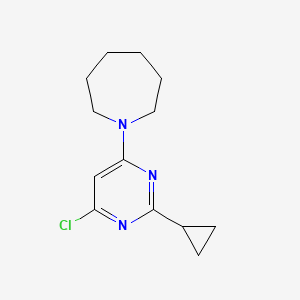
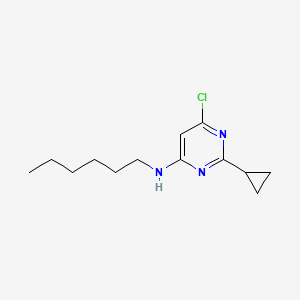
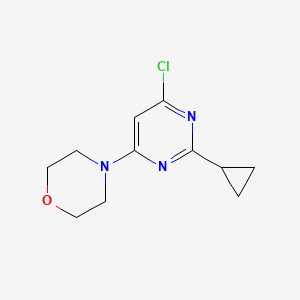
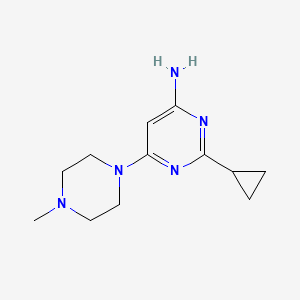
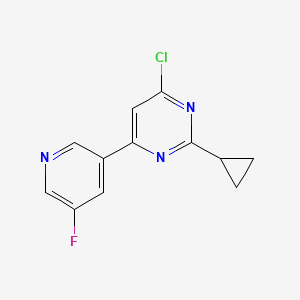
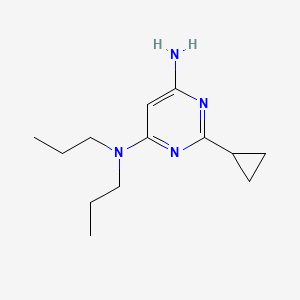
![3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1470824.png)